2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-6-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]-1-CYCLOHEXANONE
Overview
Description
2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-6-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]-1-CYCLOHEXANONE is an organic compound with the molecular formula C28H22O It is known for its unique structure, which includes two naphthylmethylene groups attached to a cyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-6-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]-1-CYCLOHEXANONE typically involves the condensation of cyclohexanone with 1-naphthaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the naphthylmethylene groups. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-6-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]-1-CYCLOHEXANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the naphthylmethylene groups to naphthylmethyl groups.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield naphthyl ketones or carboxylic acids, while reduction can produce naphthylmethyl derivatives.
Scientific Research Applications
2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-6-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]-1-CYCLOHEXANONE has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It may be used in the development of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-6-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]-1-CYCLOHEXANONE involves its interaction with molecular targets, such as enzymes or receptors. The naphthylmethylene groups can participate in π-π interactions, hydrogen bonding, or hydrophobic interactions, which influence the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins or pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2,6-bis(2-naphthylmethylene)cyclohexanone
- 3-Methyl-2,6-bis(2-naphthylmethylene)cyclohexanone
- 2,5-bis(2-naphthylmethylene)cyclopentanone
- 2,7-bis(2-naphthylmethylene)cycloheptanone
Uniqueness
2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-6-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]-1-CYCLOHEXANONE is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(2E,6Z)-2,6-bis(naphthalen-1-ylmethylidene)cyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O/c29-28-24(18-22-12-5-10-20-8-1-3-16-26(20)22)14-7-15-25(28)19-23-13-6-11-21-9-2-4-17-27(21)23/h1-6,8-13,16-19H,7,14-15H2/b24-18-,25-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLOEGRFORZSTA-ZFQRDYFNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC3=CC=CC=C32)C(=O)C(=CC4=CC=CC5=CC=CC=C54)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC3=CC=CC=C32)/C(=O)/C(=C\C4=CC=CC5=CC=CC=C54)/C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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